molecular formula C22H27NO B14741703 Cyclohexanol, 1-(2-(p-(3-piperidino-1-propynyl)phenyl)ethynyl)- CAS No. 5076-30-2

Cyclohexanol, 1-(2-(p-(3-piperidino-1-propynyl)phenyl)ethynyl)-

Cat. No.: B14741703
CAS No.: 5076-30-2
M. Wt: 321.5 g/mol
InChI Key: TVSLPSZUXLPPRE-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-(2-(p-(3-piperidino-1-propynyl)phenyl)ethynyl)- is a complex organic compound with a unique structure that includes a cyclohexanol ring, a piperidine moiety, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 1-(2-(p-(3-piperidino-1-propynyl)phenyl)ethynyl)- typically involves multi-step organic reactions. One common method includes the alkylation of a cyclohexanol derivative with a piperidino-propynyl phenyl compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-(2-(p-(3-piperidino-1-propynyl)phenyl)ethynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives with modified side chains .

Scientific Research Applications

Cyclohexanol, 1-(2-(p-(3-piperidino-1-propynyl)phenyl)ethynyl)- has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanol, 1-(2-(p-(3-piperidino-1-propynyl)phenyl)ethynyl)- involves its interaction with specific molecular targets. The piperidino group may interact with receptors or enzymes, while the propynyl group could participate in covalent bonding with target molecules. These interactions can modulate biological pathways and result in various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanol, 1-(2-(p-(3-piperidino-1-propynyl)phenyl)ethynyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

5076-30-2

Molecular Formula

C22H27NO

Molecular Weight

321.5 g/mol

IUPAC Name

1-[2-[4-(3-piperidin-1-ylprop-1-ynyl)phenyl]ethynyl]cyclohexan-1-ol

InChI

InChI=1S/C22H27NO/c24-22(14-3-1-4-15-22)16-13-21-11-9-20(10-12-21)8-7-19-23-17-5-2-6-18-23/h9-12,24H,1-6,14-15,17-19H2

InChI Key

TVSLPSZUXLPPRE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(C=C2)C#CCN3CCCCC3)O

Origin of Product

United States

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